(R)-WRN inhibitor 1, also known by its chemical identifier CAS Number 2923008-44-8, is a potent inhibitor of the Werner Syndrome ATP-dependent helicase enzyme. This compound is primarily investigated for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by microsatellite instability (MSI). The compound functions by inhibiting the helicase domain activity of the Werner Syndrome protein, which is crucial for DNA repair and replication processes.
The compound was identified through innovative hit-finding and lead-optimization strategies aimed at targeting the Werner Syndrome helicase. It has been characterized extensively in preclinical studies, demonstrating selective toxicity towards MSI cancer cells while sparing microsatellite-stable cells. Its development is part of a broader effort to exploit synthetic lethality in cancer therapy, particularly for tumors that exhibit specific genetic vulnerabilities.
(R)-WRN inhibitor 1 falls under the category of small molecule inhibitors and is classified as an allosteric inhibitor. It binds specifically to the interface between the D1 and D2 helicase domains of the Werner Syndrome protein, thereby locking it in an inactive conformation. This mechanism distinguishes it from traditional competitive inhibitors that directly target active sites.
The synthesis of (R)-WRN inhibitor 1 involves several key steps, typically starting from commercially available precursors. The synthetic route often includes:
The synthesis may involve complex reaction conditions, including specific temperature control, solvent selection, and reaction time optimization to maximize yield and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
The molecular formula of (R)-WRN inhibitor 1 is , with a molecular weight of 348.35 g/mol. The structure features a unique arrangement that allows it to effectively bind to the Werner Syndrome protein's helicase domains.
The three-dimensional conformation of (R)-WRN inhibitor 1 can be elucidated using X-ray crystallography or computational modeling techniques to visualize its interactions with the target protein.
(R)-WRN inhibitor 1 participates in specific biochemical reactions that lead to the inhibition of the Werner Syndrome protein's activity. Upon binding, it induces conformational changes that prevent ATP hydrolysis and disrupt normal helicase function.
The interactions between (R)-WRN inhibitor 1 and its target can be studied using kinetic assays that measure changes in helicase activity in response to varying concentrations of the inhibitor. These assays often employ fluorescence-based detection methods to assess DNA unwinding or ATPase activity.
The mechanism by which (R)-WRN inhibitor 1 exerts its effects involves:
Studies have shown that treatment with (R)-WRN inhibitor 1 leads to significant increases in markers of DNA damage response pathways, including phosphorylation of key proteins involved in cell cycle regulation.
(R)-WRN inhibitor 1 exhibits favorable physicochemical properties conducive to oral bioavailability and a clean off-target profile, making it suitable for further clinical development.
(R)-WRN inhibitor 1 has significant potential applications in scientific research and clinical settings:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5